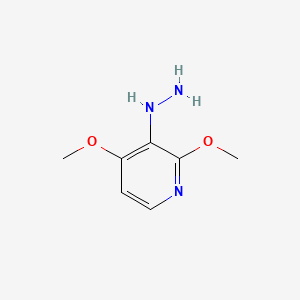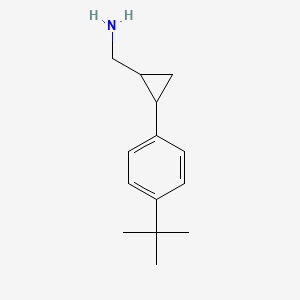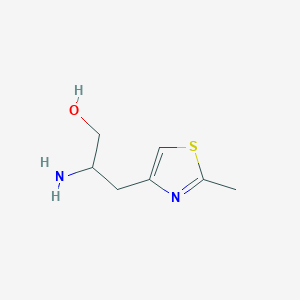
3-Hydrazineyl-2,4-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-2,4-dimethoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydrazinyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-2,4-dimethoxypyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 2,4-dimethoxypyridine with hydrazine hydrate in a solvent such as ethanol or acetonitrile at elevated temperatures . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for 3-hydrazinyl-2,4-dimethoxypyridine are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinyl-2,4-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
3-Hydrazinyl-2,4-dimethoxypyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3-hydrazinyl-2,4-dimethoxypyridine involves its interaction with molecular targets through its hydrazinyl and methoxy groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the methoxy groups.
3,4-Dimethoxypyridine: Similar structure but lacks the hydrazinyl group.
Hydrazinyl 1,2,4-triazoles: Compounds with similar hydrazinyl functionality but different ring structures.
Uniqueness
3-Hydrazinyl-2,4-dimethoxypyridine is unique due to the presence of both hydrazinyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(2,4-dimethoxypyridin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11N3O2/c1-11-5-3-4-9-7(12-2)6(5)10-8/h3-4,10H,8H2,1-2H3 |
Clé InChI |
OLDMSPSBTCFSHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)OC)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)




![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)






